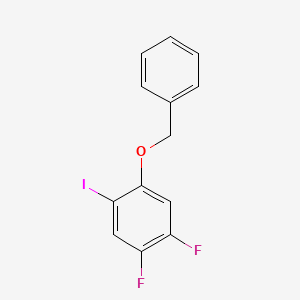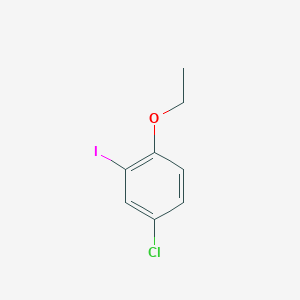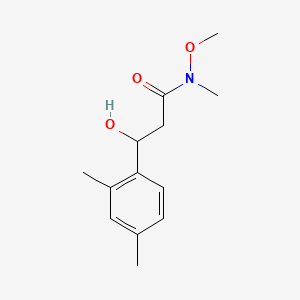
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene is an organic compound that features a benzene ring substituted with benzyloxy, difluoro, and iodo groups
Méthodes De Préparation
The synthesis of 1-(Benzyloxy)-4,5-difluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the iodination of a difluorobenzene derivative followed by the introduction of a benzyloxy group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar steps but are optimized for larger scales and higher yields.
Analyse Des Réactions Chimiques
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4,5-difluoro-2-iodobenzene involves its interaction with various molecular targets. For instance, in coupling reactions, the iodo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The benzyloxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene can be compared with other similar compounds such as:
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a hydroxyl group instead of fluorine and iodine, leading to different reactivity and applications.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: This compound features a triazole ring and a chlorophenyl group, which provide different biological activities.
The uniqueness of this compound lies in its combination of benzyloxy, difluoro, and iodo groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C13H9F2IO |
|---|---|
Poids moléculaire |
346.11 g/mol |
Nom IUPAC |
1,2-difluoro-4-iodo-5-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9F2IO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
QSAQZZDFEVYLGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B14759523.png)



![2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)

![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)



![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)

